![molecular formula C12H15ClO3 B1302358 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid CAS No. 667436-01-3](/img/structure/B1302358.png)
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is a chemical compound with the molecular formula C11H13ClO3 . It has a molecular weight of 228.67 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) . The compound has a canonical SMILES representation of CC1=CC(=CC(=C1Cl)C)OC©C(=O)O .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 358.0±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.7±3.0 kJ/mol . The flash point is 170.3±26.5 °C . The index of refraction is 1.539 . The molar refractivity is 58.3±0.3 cm3 . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The topological polar surface area is 46.5 Ų . The polarizability is 23.1±0.5 10-24 cm3 . The surface tension is 42.2±3.0 dyne/cm . The molar volume is 186.0±3.0 cm3 .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid,” but the available information is limited. The compound is a synthetic auxin, a class of plant growth regulators, and has been used to promote hypocotyl elongation during seedling emergence . However, there isn’t enough detailed information available to cover six to eight unique applications in separate sections as requested.
Mechanism of Action
Mode of Action
Similar compounds have been found to exert an auxin response mainly via tir1 type receptors .
Biochemical Pathways
Compounds that act via tir1 type receptors are known to influence a variety of plant growth and development processes .
Result of Action
Compounds acting via tir1 type receptors typically influence plant growth and development .
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKNHGYEWGGFQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364162 |
Source
|
Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |
CAS RN |
667436-01-3 |
Source
|
Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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